

Application Notes and Protocols: β -Ionone in Flavor and Fragrance Research

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Compound of Interest

Compound Name: *beta-Ionone*

Cat. No.: *B3029801*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

β -ionone is a naturally occurring terpenoid found in a variety of fruits, flowers, and vegetables, including raspberries, violets, and carrots.[1] It is a key contributor to the characteristic aroma of many of these natural products and is widely utilized in the flavor and fragrance industries for its distinct woody, floral, and fruity scent profile.[2][3] Beyond its sensory properties, β -ionone has garnered significant interest for its diverse biological activities, including potential anticancer and chemopreventive effects, making it a molecule of interest for drug development professionals.[4][5]

These application notes provide a comprehensive overview of the use of β -ionone in flavor and fragrance research, including its sensory characteristics, recommended applications, and detailed experimental protocols for its analysis and evaluation.

Data Presentation

Table 1: Physicochemical and Sensory Properties of β -Ionone

Property	Value	Reference
Chemical Formula	C ₁₃ H ₂₀ O	[2]
Molecular Weight	192.30 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Odor Profile	Woody, floral (violet, rose), fruity (raspberry, berry), sweet, powdery	[3][6][7][8]
Odor Threshold in Water	0.007 µg/L	[9]
Odor Threshold in Air	0.007 ppb (56 ng/m ³)	[10]
Solubility	Soluble in alcohol and oils; slightly soluble in water	[2]

Table 2: Recommended Usage Levels of β-Ionone in Flavor Applications

Flavor Type	Recommended Concentration (ppm in finished product)	Reference
Blackberry	~600	[11]
Blackcurrant	~100	[11][12]
Blueberry	~80	[11][12]
Cranberry (fresh)	~20	[11][12]
Raspberry	Not specified, but a key component	[10][13]
Tea	High Odor Activity Value	[1]
Various fruit flavors (apricot, peach, strawberry)	Important substance for imitation	[14]

Experimental Protocols

Protocol 1: Synthesis of β -Ionone from Citral and Acetone

This protocol describes the two-step synthesis of β -ionone via an aldol condensation to form pseudoionone, followed by an acid-catalyzed cyclization.^[2]^[15]

Step 1: Synthesis of Pseudoionone

- **Reaction Setup:** In a reaction flask equipped with a stirrer and a water bath, combine acetone and a 41% aqueous solution of sodium hydroxide.^[2]
- **Addition of Citral:** While stirring at room temperature, slowly add citral to the mixture.^[2]
- **Reaction:** Heat the mixture to 40°C using the water bath and continue stirring for 1.5 hours. ^[2] Monitor the reaction progress using gas chromatography (GC) to ensure the conversion of citral.
- **Neutralization and Extraction:** After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid) to a pH of 6.0-6.5.^[12] Allow the layers to separate and remove the aqueous layer.
- **Purification:** Recover the acetone under normal pressure. The remaining organic layer contains the crude pseudoionone, which can be purified by vacuum distillation.^[12]

Step 2: Cyclization of Pseudoionone to β -Ionone

- **Reaction Setup:** In a separate reaction vessel, prepare a solution of concentrated sulfuric acid. To control the exothermic reaction, dry ice can be added to the reaction system.^[11]
- **Addition of Pseudoionone:** Slowly add the purified pseudoionone to the acidic solution while maintaining a low temperature.
- **Reaction:** The cyclization reaction is typically rapid. The use of concentrated sulfuric acid favors the formation of β -ionone.^[15]

- **Workup:** After the reaction is complete, quench the reaction by pouring the mixture over ice water.
- **Extraction and Purification:** Extract the β -ionone with a suitable organic solvent (e.g., toluene). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude β -ionone can be further purified by vacuum distillation, collecting the fraction at 85-89°C/1mmHg.^[4]

Protocol 2: Sensory Evaluation of β -Ionone in a Beverage Matrix

This protocol outlines a method for determining the sensory profile and consumer acceptance of β -ionone in a model beverage.

- **Panelist Selection and Training:** Recruit a panel of trained sensory assessors (typically 8-12 individuals) who are familiar with descriptive analysis techniques.^[16] Train the panelists on the specific aroma and flavor attributes associated with β -ionone (e.g., woody, floral, raspberry, sweet, bitter).
- **Sample Preparation:** Prepare a base beverage solution (e.g., sweetened water or a simple fruit juice base). Create a series of samples with varying concentrations of β -ionone, including a control with no added β -ionone. The concentrations should span the range from sub-threshold to clearly perceptible levels (e.g., 0.01, 0.1, 1, 10 ppm).
- **Evaluation Procedure:**
 - Present the samples to the panelists in a randomized and blind fashion. Use standardized tasting glasses covered with watch glasses to minimize aroma loss.^[17]
 - Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).
 - Provide panelists with a scorecard containing a list of relevant descriptors. Panelists should rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).
 - Include an overall liking or acceptance question to gauge consumer preference.

- Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis: Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples. Analyze the consumer preference data to understand the impact of β -ionone concentration on liking.

Protocol 3: Quantification of β -Ionone in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of β -ionone in a complex food matrix, such as raspberry puree.^{[18][19]}

- Sample Preparation:
 - Homogenize the food sample.
 - Place a known amount of the homogenized sample (e.g., 2-5 g) into a headspace vial.
 - Add a known amount of an appropriate internal standard (e.g., deuterated β -ionone or another compound with similar chemical properties not present in the sample).
 - Optionally, add a saturated salt solution to increase the volatility of the analytes.^[18]
- HS-SPME Procedure:
 - Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.
 - Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
 - Desorb the analytes from the SPME fiber in the hot injection port of the GC.

- Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Use a temperature program that allows for good separation of β -ionone from other matrix components.
- Identify β -ionone based on its retention time and mass spectrum (characteristic ions).
- Quantify β -ionone by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of β -ionone.

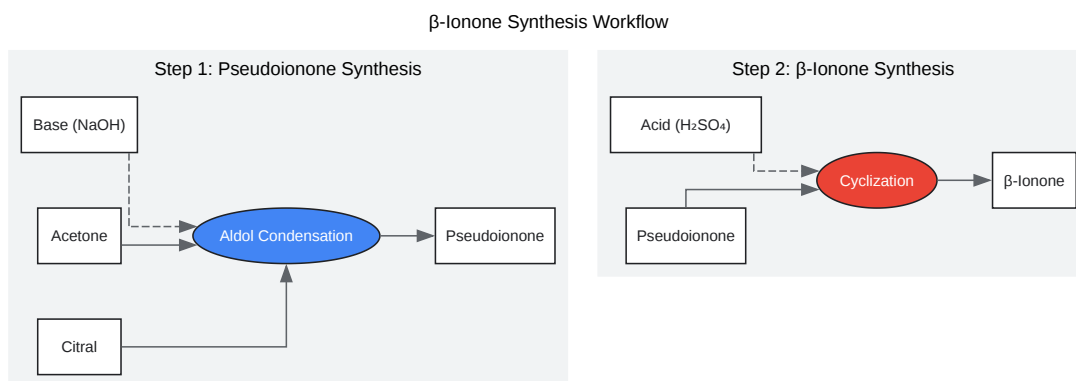
Protocol 4: In Vitro Assessment of β -Ionone's Anticancer Activity using the MTT Assay

This protocol describes a colorimetric assay to assess the effect of β -ionone on the proliferation of cancer cells.[\[6\]](#)[\[9\]](#)[\[20\]](#)

- **Cell Culture:** Culture a relevant cancer cell line (e.g., prostate cancer cells, as β -ionone is known to interact with OR51E2 which is expressed in these cells) in appropriate media and conditions (37°C, 5% CO₂).
- **Cell Seeding:** Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment with β -Ionone:** Prepare a stock solution of β -ionone in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of β -ionone. Include a vehicle control (medium with the same concentration of DMSO without β -ionone).
- **Incubation:** Incubate the cells with β -ionone for a specific period (e.g., 24, 48, or 72 hours).
- **MTT Assay:**
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

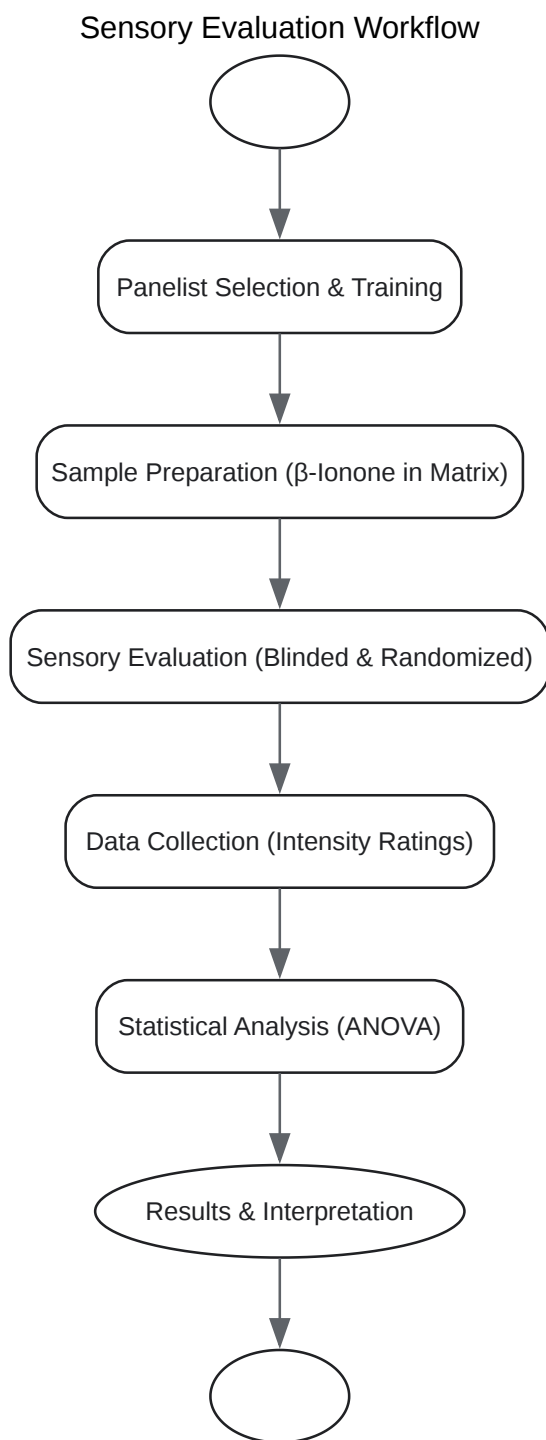
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of β -ionone relative to the vehicle control. Determine the IC_{50} value (the concentration of β -ionone that inhibits cell growth by 50%) by plotting a dose-response curve.

Mandatory Visualizations



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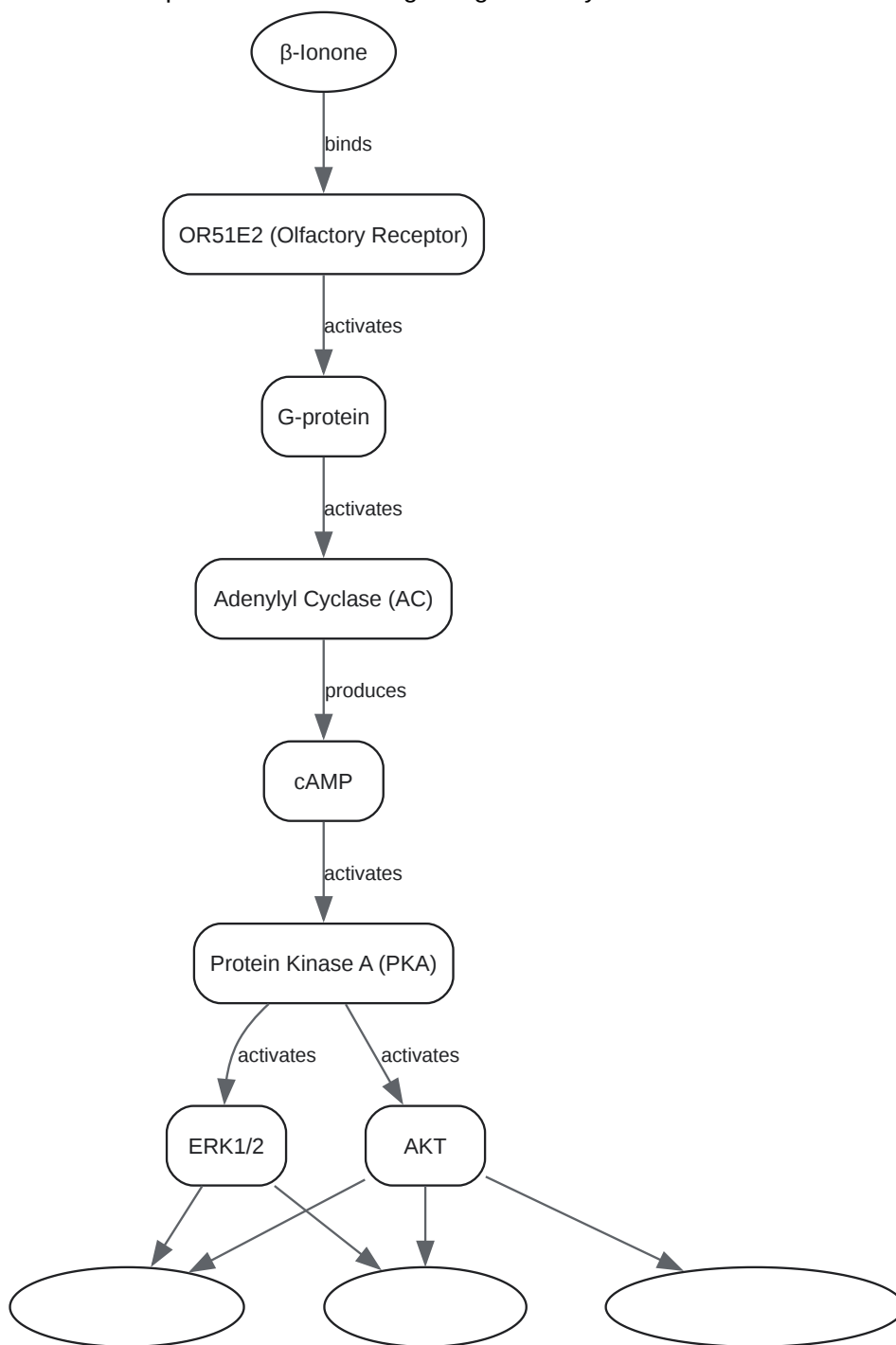
Caption: Workflow for the two-step synthesis of β -ionone.



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Caption: General workflow for sensory evaluation of β -ionone.

β -Ionone Induced Signaling Pathway via OR51E2



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Caption: Simplified signaling pathway of β -ionone via OR51E2.

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